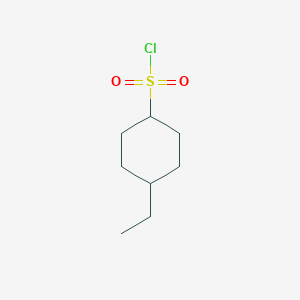

4-Ethylcyclohexane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethylcyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C8H15ClO2S. It is a sulfonyl chloride derivative, which is a class of compounds known for their reactivity and utility in organic synthesis. This compound is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylcyclohexane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorosulfonation of 4-ethylcyclohexanol. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent under controlled temperature conditions to avoid overreaction and decomposition .

Another method involves the oxidation of 4-ethylcyclohexane-1-thiol using reagents like hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) to form the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethylcyclohexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

Oxidation and Reduction: It can be reduced to the corresponding sulfonic acid or oxidized to form sulfonyl fluorides.

Common Reagents and Conditions

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonic Acids: Formed by hydrolysis.

Sulfonyl Fluorides: Formed by oxidation.

Scientific Research Applications

4-Ethylcyclohexane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethylcyclohexane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group (SO2Cl) is highly reactive towards nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Cyclohexanesulfonyl Chloride: Similar in structure but lacks the ethyl group, making it less sterically hindered.

4-Chlorocyclohexane-1-sulfonyl Chloride: Contains a chlorine substituent instead of an ethyl group, affecting its reactivity and steric properties.

Uniqueness

4-Ethylcyclohexane-1-sulfonyl chloride is unique due to the presence of the ethyl group, which influences its steric and electronic properties. This makes it a valuable intermediate in the synthesis of specific compounds where steric hindrance plays a crucial role in the reaction mechanism .

Biological Activity

4-Ethylcyclohexane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound features a sulfonyl chloride group (SO2Cl), which acts as an electrophile. This reactivity allows it to participate in nucleophilic substitution reactions, where it can react with various nucleophiles such as amines, alcohols, and thiols to form sulfonamides and other derivatives . The sulfonamide formation is particularly significant as many sulfonamide compounds exhibit biological activity, including antimicrobial and anticancer properties.

Biological Applications

1. Medicinal Chemistry:

The compound is utilized in the synthesis of sulfonamide-based drugs, which have been shown to possess antibacterial and anticancer activities. Although there are no approved drugs specifically derived from this compound, its derivatives have been explored for their therapeutic potentials .

2. Modification of Biomolecules:

In biochemical research, this compound is employed to modify biomolecules for studying enzyme mechanisms and protein functions. The introduction of sulfonyl groups can alter the properties of biomolecules, making them useful for various experimental applications.

Anticancer Activity

Research has indicated that certain sulfonamide derivatives possess significant anticancer activity. For instance, a study demonstrated that specific derivatives of sulfonamides showed IC50 values in the low micromolar range against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The most potent derivative exhibited an IC50 value of 0.17 µM against A549 cells .

The mechanism by which these compounds exert their anticancer effects often involves:

- Cell Cycle Arrest: Certain derivatives have been shown to induce G2/M phase arrest in cancer cells, leading to inhibited proliferation.

- Induction of Apoptosis: Flow cytometry analyses revealed that treatment with specific concentrations of sulfonamide derivatives increased the percentage of apoptotic cells compared to controls .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Contains an ethyl group | Potential anticancer activity |

| Cyclohexanesulfonyl Chloride | Lacks ethyl group | Less sterically hindered |

| 4-Chlorocyclohexane-1-sulfonyl Chloride | Contains chlorine instead of ethyl | Different reactivity profile |

The presence of the ethyl group in this compound contributes to its unique steric and electronic properties, enhancing its utility as a synthetic intermediate in the development of biologically active compounds .

Properties

Molecular Formula |

C8H15ClO2S |

|---|---|

Molecular Weight |

210.72 g/mol |

IUPAC Name |

4-ethylcyclohexane-1-sulfonyl chloride |

InChI |

InChI=1S/C8H15ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h7-8H,2-6H2,1H3 |

InChI Key |

CSHIHKKXMLGRQK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.